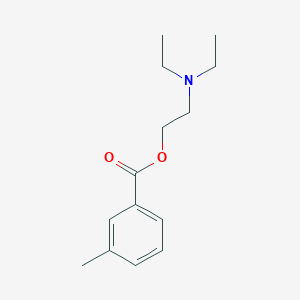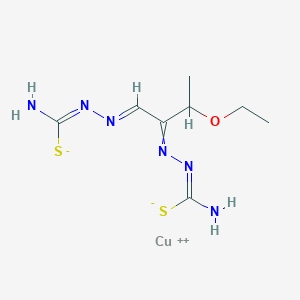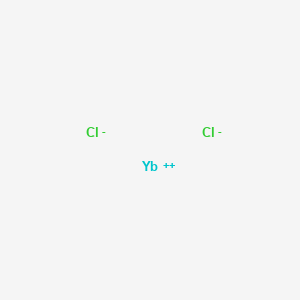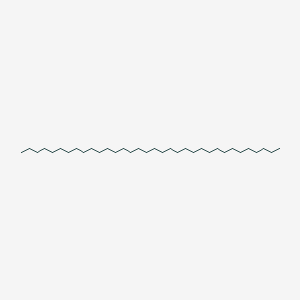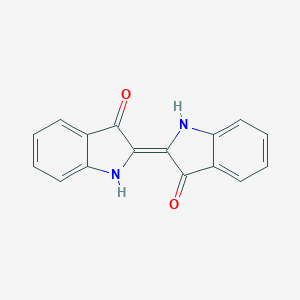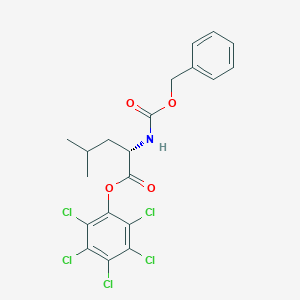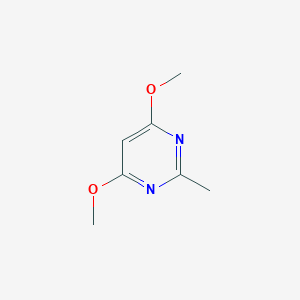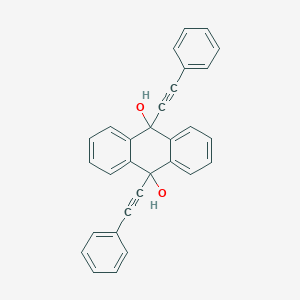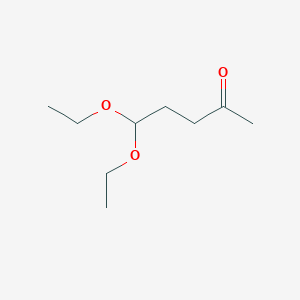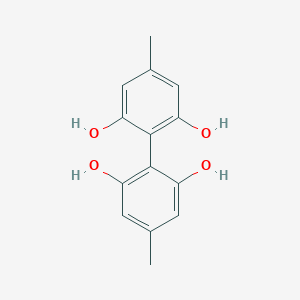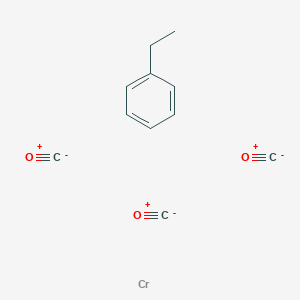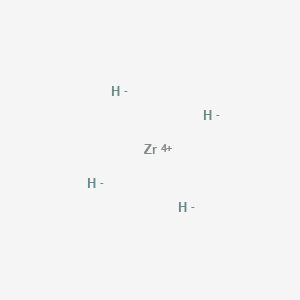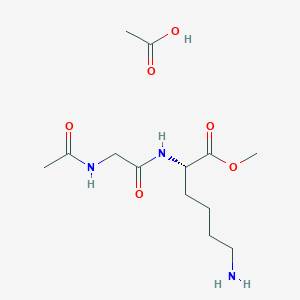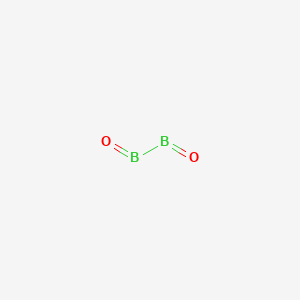
Diboron dioxide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Diboron dioxide, also known as boric anhydride, is a chemical compound with the formula B2O2. It is a white solid that is highly reactive and is used in various industrial applications. Diboron dioxide is an important compound in the field of chemistry due to its unique properties and potential applications.
Wirkmechanismus
Diboron dioxide has a unique mechanism of action due to its ability to form boron-oxygen bonds. It can act as a Lewis acid, which means that it can accept an electron pair from a Lewis base. This property makes diboron dioxide an effective catalyst in organic synthesis reactions.
Biochemische Und Physiologische Effekte
There is limited research on the biochemical and physiological effects of diboron dioxide. However, studies have shown that it has low toxicity and does not cause significant harm to living organisms.
Vorteile Und Einschränkungen Für Laborexperimente
Diboron dioxide has several advantages for lab experiments. It is a highly reactive compound that can be used as a catalyst in various organic synthesis reactions. It is also relatively inexpensive and readily available. However, diboron dioxide has limitations as well. It is highly hygroscopic, which means that it absorbs moisture from the air. This property can make it difficult to handle and store.
Zukünftige Richtungen
There are several future directions for the use of diboron dioxide. One potential application is in the production of boron-doped diamond, which has potential uses in electronic devices and sensors. Additionally, diboron dioxide could be used as a catalyst in the production of biofuels and other renewable energy sources. Further research is needed to explore these potential applications and to understand the properties and mechanisms of diboron dioxide more fully.
Synthesemethoden
Diboron dioxide can be synthesized by the reaction of boron trioxide with boron metal at high temperatures. The reaction produces diboron dioxide and boron oxide as byproducts. Another method of synthesis involves the reaction of boron halides with water or alcohols.
Wissenschaftliche Forschungsanwendungen
Diboron dioxide has various scientific research applications. It is used as a catalyst in organic synthesis reactions and as a precursor in the production of boron compounds. It is also used in the production of boron nitride and boron carbide, which are materials with high hardness and thermal stability. Additionally, diboron dioxide is used in the synthesis of boron-doped diamond, which has potential applications in electronic devices and sensors.
Eigenschaften
CAS-Nummer |
13766-28-4 |
|---|---|
Produktname |
Diboron dioxide |
Molekularformel |
B2O2 |
Molekulargewicht |
53.63 g/mol |
IUPAC-Name |
oxo(oxoboranyl)borane |
InChI |
InChI=1S/B2O2/c3-1-2-4 |
InChI-Schlüssel |
MTKRXXSLFWZJTB-UHFFFAOYSA-N |
SMILES |
B(=O)B=O |
Kanonische SMILES |
B(=O)B=O |
Andere CAS-Nummern |
13766-28-4 |
Synonyme |
O=BB=O |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



